1-Phenylbutan-2-ol
Overview
Description
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is a compound known for its significant role as an active metabolite of the anticancer drug temozolomide. It is primarily recognized for its antitumor activity, particularly in the treatment of brain cancers such as glioblastoma multiforme and anaplastic astrocytoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is synthesized through the nonenzymatic hydrolysis of temozolomide at physiological pH. This reaction is enhanced with increasing alkalinity . The synthetic route involves the conversion of temozolomide to 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide and carbon dioxide .
Industrial Production Methods
The industrial production of 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is closely tied to the production of temozolomide, as it is a direct metabolite. The production process involves the synthesis of temozolomide followed by its hydrolysis under controlled conditions to yield 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Hydrolysis: The compound is formed through the hydrolysis of temozolomide.
Alkylation: It acts as a DNA alkylating agent, leading to the formation of DNA lesions.
Common Reagents and Conditions
The hydrolysis of temozolomide to form 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide occurs at physiological pH and is enhanced under slightly basic conditions .
Major Products Formed
The major product formed from the hydrolysis of temozolomide is 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide, along with carbon dioxide .
Scientific Research Applications
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used in the study of DNA alkylation and the mechanisms of DNA damage and repair.
Biology: The compound is studied for its role in inducing apoptosis in cancer cells through DNA methylation.
Medicine: It is a key metabolite in the treatment of brain cancers, particularly glioblastoma multiforme and anaplastic astrocytoma
Mechanism of Action
The therapeutic benefit of 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide depends on its ability to alkylate and methylate DNA. This process most often occurs at the N-7 or O-6 positions of guanine residues, leading to DNA damage and triggering the death of tumor cells . The compound exerts its effects by forming DNA lesions that interfere with DNA replication and transcription, ultimately leading to apoptosis .
Comparison with Similar Compounds
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is unique in its role as an active metabolite of temozolomide. Similar compounds include:
Dacarbazine: Another DNA alkylating agent used in cancer treatment.
Procarbazine: A chemotherapy drug that also acts as a DNA alkylating agent.
Compared to these compounds, 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is unique in its specific formation from temozolomide and its particular effectiveness in treating brain cancers .
Properties
IUPAC Name |
1-phenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
Record name | Benzyl ethyl carbinol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
Record name | 1-Phenyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Ethylphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |
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Record name | 1-Phenyl-2-butanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |
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Record name | 1-Phenyl-2-butanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |
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Record name | Benzeneethanol, .alpha.-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyl ethyl carbinol | |
Source | EPA DSSTox | |
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Record name | 1-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | α-Ethylphenethyl alcohol | |
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